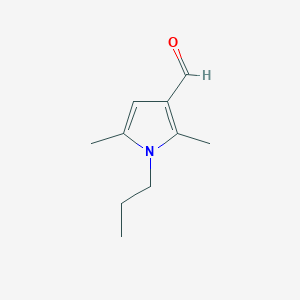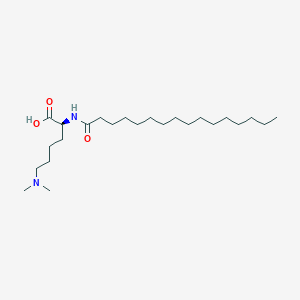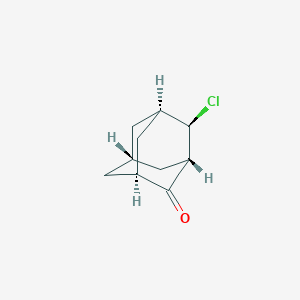
2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde (DMPPC) is a chemical compound that has recently gained attention in the scientific research community due to its potential applications in biochemical and physiological studies. DMPPC has been studied for its role in synthesis, mechanism of action, and its biochemical and physiological effects.
Applications De Recherche Scientifique
Biomolecule-Ligand Complex Study
This compound is utilized in the study of biomolecule-ligand complexes . It plays a crucial role in understanding the interaction between biomolecules and ligands, which is fundamental in the development of new pharmaceuticals and in the study of biochemical pathways.
Free Energy Calculations
In computational chemistry, 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde is used for free energy calculations . These calculations are essential for predicting reaction rates, understanding enzyme catalysis, and designing drugs with better efficacy and binding properties.
Structure-Based Drug Design
The compound finds application in structure-based drug design . By studying the three-dimensional structure of the target protein and using this compound as a scaffold, researchers can design new drugs that fit precisely into the active site of the protein, leading to more effective treatments.
Refinement of X-Ray Crystal Complexes
In X-ray crystallography, this chemical serves as a reagent for the refinement of crystal structures . This helps in obtaining clearer and more accurate structures of biological macromolecules, which is vital for drug design and understanding the function of these molecules.
Propriétés
IUPAC Name |
2,5-dimethyl-1-propylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-4-5-11-8(2)6-10(7-12)9(11)3/h6-7H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETOENOXCMONOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368501 |
Source


|
| Record name | 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808537 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
18870-75-2 |
Source


|
| Record name | 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)



![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)







![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)